molecular formula C18H13F3N2O4S B2364581 N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide CAS No. 2379987-21-8

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide

Numéro de catalogue B2364581
Numéro CAS: 2379987-21-8
Poids moléculaire: 410.37
Clé InChI: MIHKSPUECWAIMZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide, also known as FTI-277, is a small molecule inhibitor that specifically targets farnesyltransferase. Farnesyltransferase is an enzyme that plays a crucial role in the post-translational modification of proteins, specifically in the attachment of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. FTI-277 has been studied extensively for its potential use in cancer therapy due to its ability to inhibit the activity of oncogenic proteins that require farnesylation for their function.

Mécanisme D'action

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide specifically targets farnesyltransferase, an enzyme that is responsible for the attachment of a farnesyl group to the C-terminus of proteins that contain a CaaX motif. This post-translational modification is crucial for the function of various oncogenic proteins, including Ras. This compound inhibits the activity of farnesyltransferase by binding to the enzyme's active site, thereby preventing the attachment of the farnesyl group to its target protein. This leads to the mislocalization and subsequent inactivation of the target protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in cancer cells. Inhibition of farnesylation by this compound leads to the mislocalization and subsequent inactivation of oncogenic proteins, including Ras. This can lead to the inhibition of various cell signaling pathways that are crucial for the survival and proliferation of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide is its specificity for farnesyltransferase, which allows for the selective inhibition of oncogenic proteins that require farnesylation for their function. This specificity also reduces the potential for off-target effects, which can be a concern with other small molecule inhibitors. However, one limitation of this compound is its relatively low potency, which can limit its effectiveness in certain cancer types. Additionally, the synthesis of this compound can be challenging, which can limit its availability for research purposes.

Orientations Futures

There are several future directions for the study of N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide and its potential use in cancer therapy. One area of research is the development of more potent analogs of this compound that can overcome its limitations in certain cancer types. Additionally, the combination of this compound with other targeted therapies or chemotherapy agents may enhance its anti-tumor effects. Another area of research is the identification of biomarkers that can predict the response of cancer cells to this compound, which can help to identify patients who are most likely to benefit from this therapy. Finally, the development of more efficient and cost-effective synthesis methods for this compound may increase its availability for research purposes.

Méthodes De Synthèse

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide can be synthesized using a multi-step process that involves the reaction of various reagents to form the final product. The synthesis of this compound typically involves the use of organic solvents such as dichloromethane and acetonitrile, as well as various coupling agents and protecting groups. One commonly used method for the synthesis of this compound involves the reaction of 4-(trifluoromethoxy)aniline with 2-bromo-5-(furan-2-yl)thiophene in the presence of a palladium catalyst to form the intermediate compound, which is then reacted with N-(tert-butoxycarbonyl)-L-valyl chloride to form the final product.

Applications De Recherche Scientifique

N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the activity of oncogenic proteins that require farnesylation for their function. One such protein is Ras, a GTPase that plays a crucial role in cell signaling pathways and is frequently mutated in various types of cancer. This compound has been shown to inhibit the farnesylation of Ras, leading to its mislocalization and subsequent inactivation. This has been demonstrated in various preclinical studies using cell lines and animal models of cancer, where this compound has been shown to have anti-tumor effects.

Propriétés

IUPAC Name

N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O4S/c19-18(20,21)27-13-5-3-12(4-6-13)23-17(25)16(24)22-9-14-8-11(10-28-14)15-2-1-7-26-15/h1-8,10H,9H2,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHKSPUECWAIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.